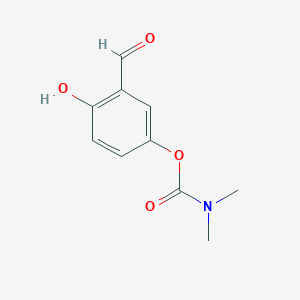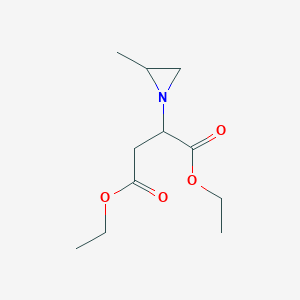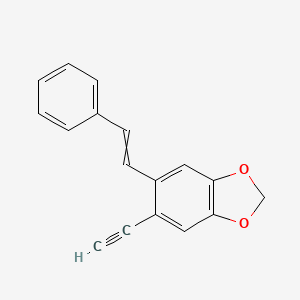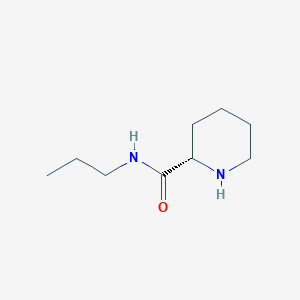![molecular formula C15H10BrN3O3S B12608570 1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione CAS No. 905825-57-2](/img/structure/B12608570.png)
1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione is a complex organic compound that features a unique combination of indole, thiazole, and pyrrolidine moieties
Méthodes De Préparation
The synthesis of 1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the Indole Moiety: This can be achieved through methods such as the Bartoli reaction or Fischer indole synthesis.
Introduction of the Thiazole Ring: This step may involve the cyclization of appropriate thioamide and α-haloketone precursors.
Bromination and Acetylation: The indole-thiazole intermediate is then brominated and acetylated under controlled conditions.
Formation of the Pyrrolidine-2,5-dione Ring: This final step involves the cyclization of the intermediate with a suitable dione precursor.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can be performed on the bromine atom, introducing various functional groups.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Applications De Recherche Scientifique
1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as DNA and specific enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of cell division and induction of apoptosis. Additionally, it may inhibit key enzymes involved in metabolic pathways, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(4-Acetyl-7-bromo-4H-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione include:
Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share the indole moiety and exhibit biological activities such as anticancer and anti-inflammatory effects.
Thiazole Derivatives: Thiazole-based compounds like thiamine (vitamin B1) and ritonavir are known for their roles in enzymatic reactions and antiviral activity.
Pyrrolidine Derivatives: Compounds such as proline and pyrrolidine dithiocarbamate are notable for their involvement in protein synthesis and antioxidant properties.
The uniqueness of this compound lies in its combined structural features, which confer a distinct set of chemical and biological properties.
Propriétés
Numéro CAS |
905825-57-2 |
|---|---|
Formule moléculaire |
C15H10BrN3O3S |
Poids moléculaire |
392.2 g/mol |
Nom IUPAC |
1-(4-acetyl-7-bromo-[1,3]thiazolo[5,4-b]indol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H10BrN3O3S/c1-7(20)18-10-3-2-8(16)6-9(10)13-14(18)23-15(17-13)19-11(21)4-5-12(19)22/h2-3,6H,4-5H2,1H3 |
Clé InChI |
BBCYYWVUABECNF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=C(C=C(C=C2)Br)C3=C1SC(=N3)N4C(=O)CCC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)

![(Furan-2-yl)(4-{2-[2-(trifluoromethyl)phenyl]ethyl}piperazin-1-yl)methanone](/img/structure/B12608500.png)

![2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]](/img/structure/B12608508.png)


![1,3,8-Trimethyl-7-phenylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B12608523.png)
![(4S,5S)-4,5-Bis[azido(phenyl)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12608531.png)
![(4-{[(2-Amino-2-oxoethyl)amino]methyl}phenoxy)acetic acid](/img/structure/B12608532.png)



![N-(4-Methoxybenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12608548.png)
